

Crystal Structure of p-Tolylmaleimide: A Technical Guide

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Compound of Interest

Compound Name: *p*-Tolylmaleimide

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This technical guide provides a comprehensive overview of the crystallographic analysis of **p-tolylmaleimide** (N-(4-methylphenyl)maleimide). While a complete, publicly accessible crystal structure for **p-tolylmaleimide** has not been identified in a comprehensive search of available literature and databases, this guide leverages data from the closely related analogue, N-phenylmaleimide, to illustrate the core structural features and analytical methodologies. Understanding the three-dimensional arrangement of this molecule is crucial for applications in materials science and drug development, as crystal packing can significantly influence physical properties such as solubility, stability, and bioavailability.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for N-phenylmaleimide, a structural analogue of **p-tolylmaleimide**. This data is presented to provide a foundational understanding of the expected solid-state conformation.

Table 1: General Information for N-phenylmaleimide

Parameter	Value
Chemical Formula	C ₁₀ H ₇ NO ₂
Molecular Weight	173.17 g/mol
Crystal System	Monoclinic
Space Group	P 21/n

Table 2: Unit Cell Parameters for N-phenylmaleimide[1]

Parameter	Value
a	3.9051(8) Å
b	10.762(2) Å
c	19.362(4) Å
α	90°
β	93.93(3)°
γ	90°
Volume	811.8(3) Å ³
Z	4

Table 3: Selected Bond Lengths and Angles for N-phenylmaleimide

Note: Specific bond lengths and angles for N-phenylmaleimide were not detailed in the provided search results. The following are representative values for N-substituted maleimides and should be considered illustrative.

Bond/Angle	Type	Expected Value (Å/°)
C=O	Carbonyl Bond Length	~1.21 Å
C-N (imide)	Imide Bond Length	~1.40 Å
C=C (maleimide)	Alkene Bond Length	~1.34 Å
N-C (phenyl)	Phenyl Bond Length	~1.44 Å
C-N-C	Imide Bond Angle	~111°
O=C-N	Imide Bond Angle	~125°
Interplanar Angle	(Phenyl Ring vs. Maleimide Ring)	48.60(18)° ^{[1][2]}

Experimental Protocols

The determination of the crystal structure of a compound like **p-tolylmaleimide** involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of N-(p-tolyl)maleimide

N-substituted maleimides are typically synthesized via a two-step reaction.

- Formation of the Maleamic Acid: Maleic anhydride is reacted with p-toluidine in a suitable solvent, such as dichloromethane, at room temperature. This reaction opens the anhydride ring to form N-p-tolylmaleamic acid.
- Cyclodehydration: The intermediate maleamic acid is then cyclized to the corresponding maleimide. This is often achieved by heating the amic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

The final product, **p-tolylmaleimide**, is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

- Crystal Selection and Mounting: A single, well-formed crystal of **p-tolylmaleimide**, free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded on a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The positions of hydrogen atoms are often calculated geometrically and refined using a riding model.

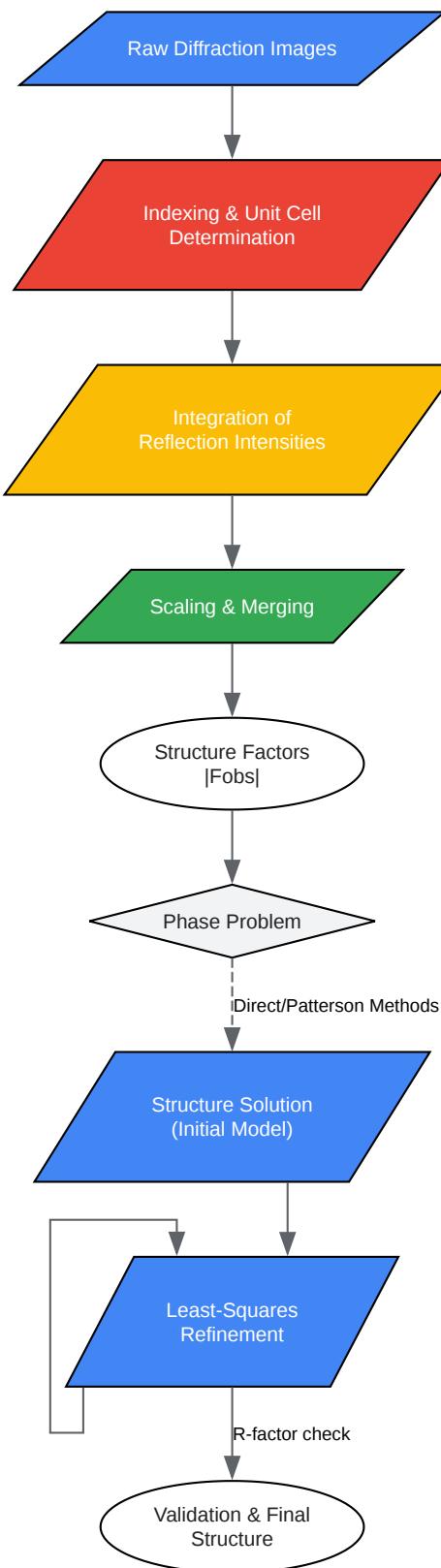
Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of **p-tolylmaleimide**.



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Caption: General workflow for synthesis and crystal structure analysis.



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Caption: Data processing and structure refinement workflow.

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References

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- 2. hrcak.srce.hr [hrcak.srce.hr]
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